molecular formula C21H20ClN5O3S B14975288 N-(3-Chloro-2-methylphenyl)-2-{[6-(2-acetamidophenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}propanamide

N-(3-Chloro-2-methylphenyl)-2-{[6-(2-acetamidophenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}propanamide

Cat. No.: B14975288
M. Wt: 457.9 g/mol
InChI Key: WYTKFRCWJWBTCB-UHFFFAOYSA-N
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Description

N-(3-Chloro-2-methylphenyl)-2-{[6-(2-acetamidophenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}propanamide is a complex organic compound that features a variety of functional groups, including a chloro-substituted aromatic ring, an acetamido group, and a triazinyl sulfanyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Chloro-2-methylphenyl)-2-{[6-(2-acetamidophenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}propanamide typically involves multi-step organic reactions. The process may start with the preparation of the 3-chloro-2-methylphenylamine, followed by the introduction of the acetamidophenyl group and the formation of the triazinyl sulfanyl linkage. Specific reaction conditions, such as temperature, solvents, and catalysts, would be optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters would be essential to ensure consistency and efficiency. Purification steps, such as crystallization or chromatography, would be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-Chloro-2-methylphenyl)-2-{[6-(2-acetamidophenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}propanamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions could be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The chloro group on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions would vary depending on the desired transformation, including factors like temperature, solvent, and reaction time.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while substitution could result in a derivative with a different substituent on the aromatic ring.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure might make it a valuable intermediate in the development of new materials or pharmaceuticals.

Biology

In biological research, the compound could be studied for its potential biological activity. Its structural features might interact with specific biological targets, making it a candidate for drug development or biochemical studies.

Medicine

In medicine, the compound could be investigated for its therapeutic potential. Its ability to interact with biological molecules might make it useful in the treatment of certain diseases or conditions.

Industry

In industry, the compound could be used in the development of new materials or as a specialty chemical in various applications. Its unique properties might make it suitable for use in coatings, adhesives, or other industrial products.

Mechanism of Action

The mechanism of action of N-(3-Chloro-2-methylphenyl)-2-{[6-(2-acetamidophenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}propanamide would depend on its specific interactions with molecular targets. It might bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies would be required to elucidate the exact pathways and mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other triazinyl sulfanyl derivatives or chloro-substituted aromatic amides. These compounds would share some structural features but might differ in their specific functional groups or overall molecular architecture.

Uniqueness

The uniqueness of N-(3-Chloro-2-methylphenyl)-2-{[6-(2-acetamidophenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}propanamide lies in its combination of functional groups and structural complexity

Properties

Molecular Formula

C21H20ClN5O3S

Molecular Weight

457.9 g/mol

IUPAC Name

2-[[6-(2-acetamidophenyl)-5-oxo-4H-1,2,4-triazin-3-yl]sulfanyl]-N-(3-chloro-2-methylphenyl)propanamide

InChI

InChI=1S/C21H20ClN5O3S/c1-11-15(22)8-6-10-16(11)24-19(29)12(2)31-21-25-20(30)18(26-27-21)14-7-4-5-9-17(14)23-13(3)28/h4-10,12H,1-3H3,(H,23,28)(H,24,29)(H,25,27,30)

InChI Key

WYTKFRCWJWBTCB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)C(C)SC2=NN=C(C(=O)N2)C3=CC=CC=C3NC(=O)C

Origin of Product

United States

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